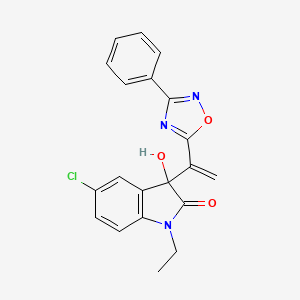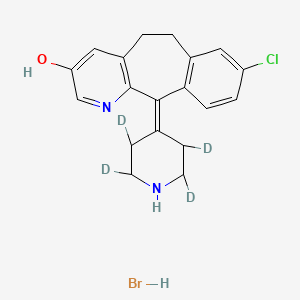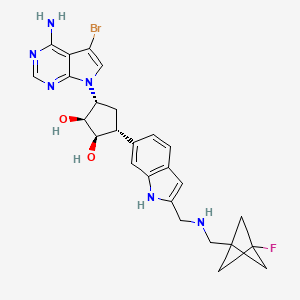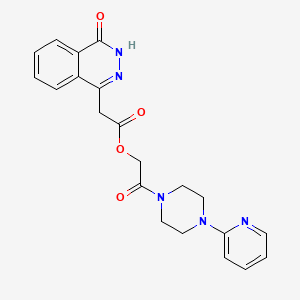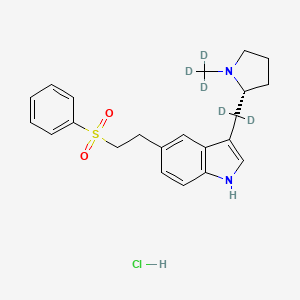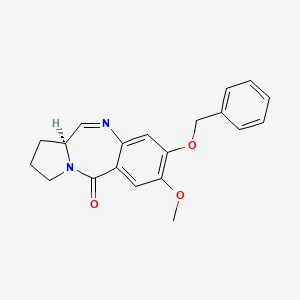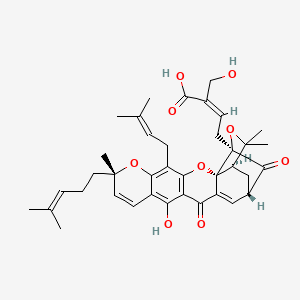![molecular formula C17H16F4N2O4S B12403673 N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NN-390 is a selective and potent inhibitor of histone deacetylase 6 (HDAC6) with an inhibitory concentration (IC50) of 9.8 nanomolar. This compound is notable for its ability to cross the blood-brain barrier, making it a promising candidate for research in metastatic group 3 neural tube cell tumors . The molecular formula of NN-390 is C17H16F4N2O4S, and it has a molecular weight of 420.38 grams per mole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NN-390 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of NN-390 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: NN-390 undergoes various chemical reactions, including:
Oxidation: NN-390 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify NN-390 to produce reduced forms.
Substitution: NN-390 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized NN-390 derivatives, while reduction may produce reduced forms of NN-390 .
Aplicaciones Científicas De Investigación
NN-390 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HDAC6 and its effects on various chemical processes.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cancers, particularly metastatic group 3 medulloblastoma.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6 .
Mecanismo De Acción
NN-390 exerts its effects by selectively inhibiting HDAC6. The zinc binding group of NN-390 forms a hydrogen bond with histidine 610, a key residue of HDAC6, facilitating stable chelation with zinc ions. Additionally, the cap group of NN-390 interacts with phenylalanine 620 and phenylalanine 680 via van der Waals forces, leading to an overall Y-shaped conformation. These interactions are crucial for the selective inhibition of HDAC6 by NN-390 .
Comparación Con Compuestos Similares
NN-429: Another HDAC6-selective inhibitor with similar properties but improved pharmacokinetic characteristics.
Citarinostat: A clinical candidate with HDAC6-selective inhibition but lower potency compared to NN-390
Uniqueness of NN-390: NN-390 stands out due to its high selectivity and potency for HDAC6, its ability to cross the blood-brain barrier, and its potential therapeutic applications in treating metastatic group 3 medulloblastoma. Its unique molecular interactions and conformation contribute to its effectiveness as an HDAC6 inhibitor .
Propiedades
Fórmula molecular |
C17H16F4N2O4S |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-hydroxy-4-[[propan-2-yl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C17H16F4N2O4S/c1-9(2)23(8-10-3-5-11(6-4-10)17(24)22-25)28(26,27)13-7-12(18)14(19)16(21)15(13)20/h3-7,9,25H,8H2,1-2H3,(H,22,24) |
Clave InChI |
SJWJGLIJTRUXIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=C(C=C1)C(=O)NO)S(=O)(=O)C2=C(C(=C(C(=C2)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


